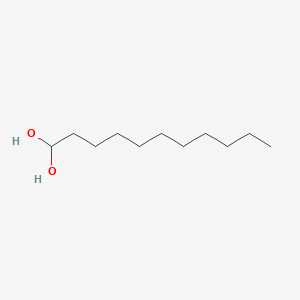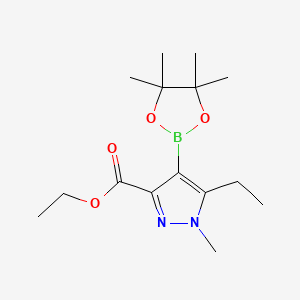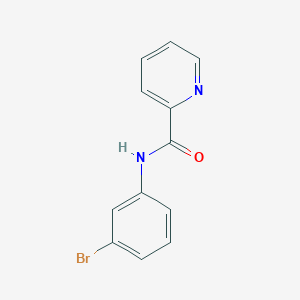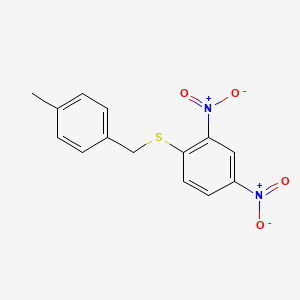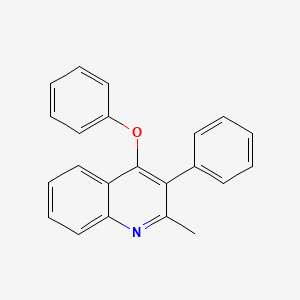
2-Methyl-4-phenoxy-3-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-phenoxy-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenoxy-3-phenylquinoline can be achieved through various classical and modern synthetic routes. Some of the well-known methods for synthesizing quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
For instance, the Friedlander synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst such as sulfuric acid or zinc chloride. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs scalable and cost-effective methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are increasingly being used to minimize environmental impact and improve efficiency . These methods may involve the use of microwave or ultrasound irradiation to accelerate reaction rates and enhance yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-phenoxy-3-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-4-phenoxy-3-phenylquinoline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Methyl-4-phenoxy-3-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . Additionally, the compound’s ability to intercalate into DNA can disrupt cellular processes and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Methyl-4-phenoxy-3-phenylquinoline can be compared with other quinoline derivatives, such as:
2-Methylquinoline: Lacks the phenoxy and phenyl substituents, resulting in different chemical and biological properties.
4-Phenoxyquinoline:
3-Phenylquinoline: Lacks the methyl and phenoxy substituents, leading to variations in its pharmacological activity.
The unique combination of substituents in this compound contributes to its distinct chemical behavior and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
5350-65-2 |
|---|---|
Formule moléculaire |
C22H17NO |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
2-methyl-4-phenoxy-3-phenylquinoline |
InChI |
InChI=1S/C22H17NO/c1-16-21(17-10-4-2-5-11-17)22(24-18-12-6-3-7-13-18)19-14-8-9-15-20(19)23-16/h2-15H,1H3 |
Clé InChI |
KWLUBKHLCNCFQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



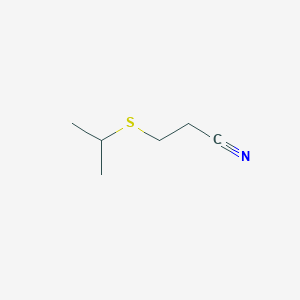
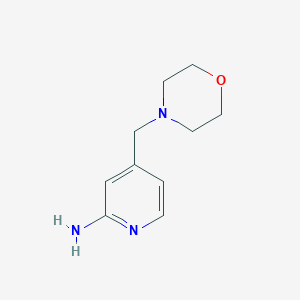
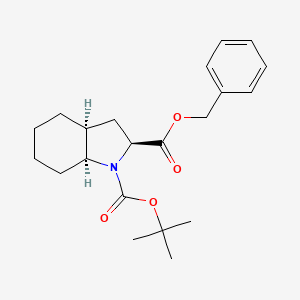
![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
